molecular formula C8H6ClN3O B3295302 6-AMINO-4-CHLORO-1H-INDAZOLE-3-CARBALDEHYDE CAS No. 887570-82-3

6-AMINO-4-CHLORO-1H-INDAZOLE-3-CARBALDEHYDE

Cat. No.: B3295302
CAS No.: 887570-82-3
M. Wt: 195.6 g/mol
InChI Key: DNDIPGMXSBDMBU-UHFFFAOYSA-N
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Description

6-Amino-4-chloro-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-chloro-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the indazole ring, followed by functional group modifications to introduce the amino, chloro, and carbaldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently. The exact details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-chloro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Formation of 6-amino-4-chloro-1H-indazole-3-carboxylic acid.

    Reduction: Formation of 6-amino-4-chloro-1H-indazole-3-methanol.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-4-chloro-1H-indazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-amino-4-chloro-1H-indazole-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A related compound with similar structural features but lacking the amino and chloro groups.

    6-Amino-3-chloro-1H-indazole: Similar but without the carbaldehyde group.

Uniqueness

6-Amino-4-chloro-1H-indazole-3-carbaldehyde is unique due to the presence of the amino, chloro, and carbaldehyde groups on the indazole ring. These functional groups confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-4-chloro-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-5-1-4(10)2-6-8(5)7(3-13)12-11-6/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDIPGMXSBDMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-AMINO-4-CHLORO-1H-INDAZOLE-3-CARBALDEHYDE
Reactant of Route 2
6-AMINO-4-CHLORO-1H-INDAZOLE-3-CARBALDEHYDE
Reactant of Route 3
6-AMINO-4-CHLORO-1H-INDAZOLE-3-CARBALDEHYDE
Reactant of Route 4
6-AMINO-4-CHLORO-1H-INDAZOLE-3-CARBALDEHYDE
Reactant of Route 5
6-AMINO-4-CHLORO-1H-INDAZOLE-3-CARBALDEHYDE
Reactant of Route 6
6-AMINO-4-CHLORO-1H-INDAZOLE-3-CARBALDEHYDE

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